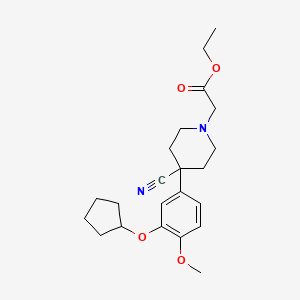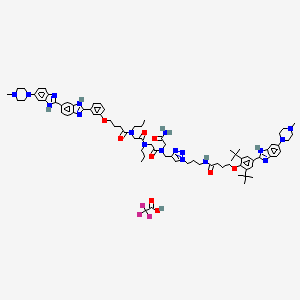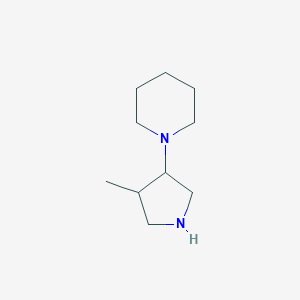
Amino Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amino formate can be synthesized through the reaction of isocyanic acid (HNCO) with water (H2O) in the presence of hydrochloric acid (HCl) as a catalyst. This reaction occurs at low temperatures, around 20 K, and results in the formation of this compound . Another method involves the reaction of formic acid with ammonia under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reaction of formic acid with ammonia. The reaction is carried out in a reactor where formic acid and ammonia are mixed in the presence of a catalyst, such as a metal oxide, at elevated temperatures and pressures. The resulting this compound is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Amino formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formamide (HCONH2) in the presence of oxidizing agents.
Reduction: It can be reduced to formic acid and ammonia under reducing conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formamide (HCONH2).
Reduction: Formic acid (HCOOH) and ammonia (NH3).
Substitution: Various substituted formates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Amino formate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential role in amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Amino formate can be compared with other similar compounds, such as:
Formic Acid (HCOOH): A simple carboxylic acid with a formyl group.
Formamide (HCONH2): A derivative of formic acid with an amide group.
Methyl Formate (HCOOCH3): An ester of formic acid and methanol.
Uniqueness: this compound is unique due to the presence of both an amino group and a formate group, which allows it to participate in a wide range of chemical reactions. Its ability to act as a donor of formyl groups makes it valuable in organic synthesis and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
- Formic Acid (HCOOH)
- Formamide (HCONH2)
- Methyl Formate (HCOOCH3)
Eigenschaften
Molekularformel |
CH3NO2 |
|---|---|
Molekulargewicht |
61.040 g/mol |
IUPAC-Name |
amino formate |
InChI |
InChI=1S/CH3NO2/c2-4-1-3/h1H,2H2 |
InChI-Schlüssel |
RQGNEYFWHWFECS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)

![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)


![(3S,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12432788.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
